molecular formula C15H17N5O B2759210 2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol CAS No. 1105221-00-8

2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol

Cat. No.: B2759210
CAS No.: 1105221-00-8
M. Wt: 283.335
InChI Key: PGOWDPINIRFHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol is a useful research compound. Its molecular formula is C15H17N5O and its molecular weight is 283.335. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been investigated through [3+2] cycloaddition, demonstrating the versatility of pyrazolo[3,4-d]pyrimidine derivatives in creating diverse heterocyclic compounds with potential applications in material science and as pharmacophores (Rahmouni et al., 2014).

Biological Activities and Applications

  • Research into 3,5-diphenyl-1H-pyrazole derivatives, including those related to the compound of interest, has shown that some of these compounds exhibit significant local anesthetic, analgesic, and in vitro platelet antiaggregating activities, indicating potential therapeutic applications in pain management and cardiovascular health (Bruno et al., 1994).
  • Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds demonstrated higher anticancer activity compared to the reference drug doxorubicin, suggesting their potential in cancer therapy (Hafez et al., 2016).

Catalysis and Chemical Reactions

  • The use of pyrazole derivatives in catalysis has been explored, with studies on asymmetric transfer hydrogenation of ketones catalyzed by (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes. This research highlights the potential of pyrazole-based ligands in developing environmentally friendly and efficient catalytic processes (Magubane et al., 2017).

Properties

IUPAC Name

2-[[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-10-3-4-11(2)13(7-10)20-15-12(8-19-20)14(16-5-6-21)17-9-18-15/h3-4,7-9,21H,5-6H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOWDPINIRFHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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